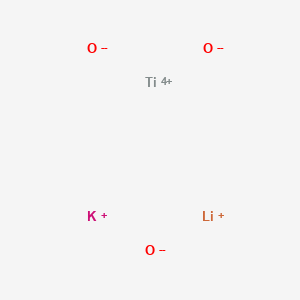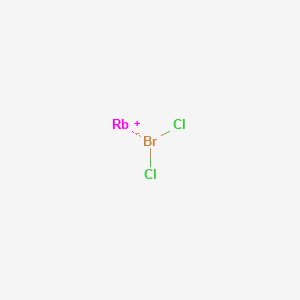
Rubidium dichlorobromate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rubidium dichlorobromate(1-) is a chemical compound with the molecular formula BrCl₂Rb. It is a heterocyclic organic compound that is primarily used for research purposes . The compound is known for its unique structure, which includes rubidium, chlorine, and bromine atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Rubidium dichlorobromate(1-) can be synthesized through the reaction of rubidium chloride with bromine in the presence of chlorine gas. The reaction typically occurs under controlled temperature and pressure conditions to ensure the proper formation of the compound.
Industrial Production Methods: While specific industrial production methods for rubidium dichlorobromate(1-) are not widely documented, it is generally produced in small quantities for research purposes. The production involves the careful handling of rubidium and halogen gases to prevent unwanted side reactions and ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Rubidium dichlorobromate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form rubidium chloride and bromine gas.
Substitution: The chlorine and bromine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen exchange reactions using halogenating agents like fluorine or iodine.
Major Products:
Oxidation: Higher oxidation state compounds of rubidium.
Reduction: Rubidium chloride and bromine gas.
Substitution: Compounds with substituted halogens or functional groups.
Wissenschaftliche Forschungsanwendungen
Rubidium dichlorobromate(1-) has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study the behavior of rubidium and halogen compounds.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in diagnostic imaging and as a tracer in medical studies.
Industry: Utilized in the synthesis of specialized materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of rubidium dichlorobromate(1-) involves its interaction with molecular targets through its halogen atoms. The compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The pathways involved include halogen exchange and redox reactions, which are critical for its applications in various fields .
Vergleich Mit ähnlichen Verbindungen
- Rubidium chloride
- Rubidium bromide
- Rubidium fluoride
- Rubidium carbonate
Comparison: Rubidium dichlorobromate(1-) is unique due to its combination of chlorine and bromine atoms, which provides distinct reactivity compared to other rubidium halides. While rubidium chloride and rubidium bromide are more commonly used, rubidium dichlorobromate(1-) offers unique properties for specific research applications. Its ability to undergo both oxidation and reduction reactions makes it versatile for various chemical studies .
Eigenschaften
CAS-Nummer |
87520-11-4 |
|---|---|
Molekularformel |
BrCl2Rb |
Molekulargewicht |
236.27 g/mol |
InChI |
InChI=1S/BrCl2.Rb/c2-1-3;/q-1;+1 |
InChI-Schlüssel |
XTGZJHMQOUYHPZ-UHFFFAOYSA-N |
Kanonische SMILES |
Cl[Br-]Cl.[Rb+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


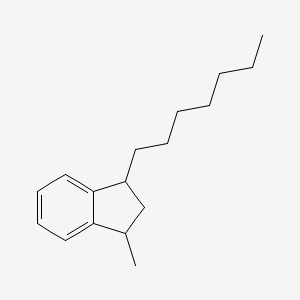
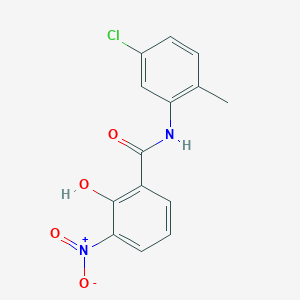
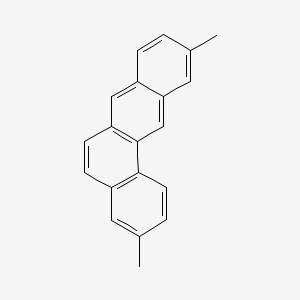

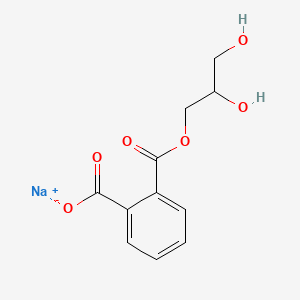
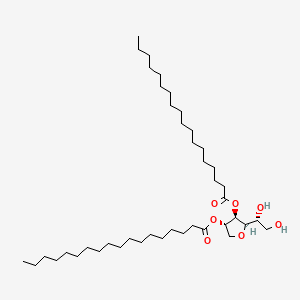
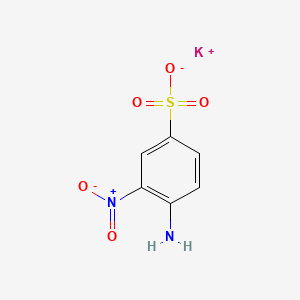
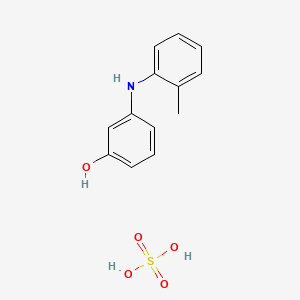
![2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid](/img/structure/B12644011.png)
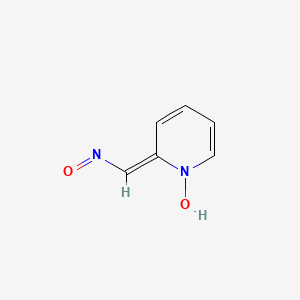
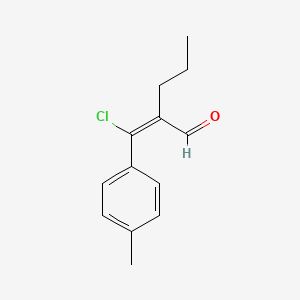
![Benzoic acid, 2-(3-bromophenoxy)-4-[(1R)-1-[(3S)-3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-piperidinyl]-3,3-dimethylbutyl]-](/img/structure/B12644031.png)
![N-(3,5-difluorobenzyl)-3-(3-Methoxy-4-(4-Methyl-1H-iMidazol-1-yl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-7-aMine](/img/structure/B12644039.png)
